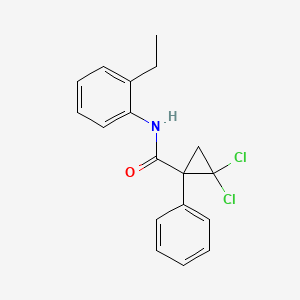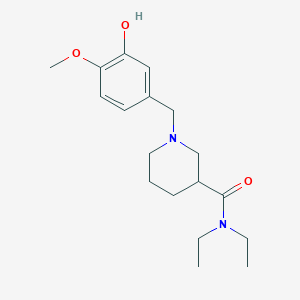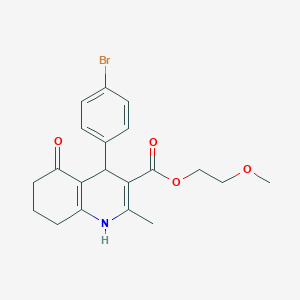
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide, also known as CPP-109, is a chemical compound that has shown promising results in scientific research for its potential use in treating addiction and other neurological disorders.
Mécanisme D'action
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide works by inhibiting the enzyme known as butyrylcholinesterase (BChE). BChE is responsible for breaking down cocaine and alcohol in the body. By inhibiting this enzyme, 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide increases the levels of cocaine and alcohol in the brain, leading to a decrease in cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects:
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide has been shown to increase the levels of cocaine and alcohol in the brain, leading to a decrease in cravings and withdrawal symptoms associated with addiction. It has also been shown to have potential neuroprotective effects, as it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide in lab experiments is its specificity for BChE. This allows for more targeted research on the effects of inhibiting this enzyme. However, one limitation is that 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects.
Orientations Futures
There are several potential future directions for research on 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide. One area of interest is its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to treat addiction. Additionally, further research is needed to determine the long-term effects of 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide use and to optimize its dosing and administration.
Méthodes De Synthèse
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide is synthesized by reacting 2,2-dichlorocyclopropanecarboxylic acid with 2-ethylphenylamine and phenylmagnesium bromide. The resulting mixture is then purified through column chromatography to yield 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide as a white crystalline solid.
Applications De Recherche Scientifique
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its potential use in treating addiction, specifically cocaine and alcohol addiction. It has been shown to inhibit the enzyme responsible for breaking down cocaine and alcohol in the body, leading to an increase in their levels in the brain. This increase in levels can lead to a decrease in cravings and withdrawal symptoms associated with addiction.
Propriétés
IUPAC Name |
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-2-13-8-6-7-11-15(13)21-16(22)17(12-18(17,19)20)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSYHVMVJMUGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083346.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolecarboxamide](/img/structure/B5083362.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B5083375.png)
![N-butyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5083380.png)

![1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B5083404.png)



![methyl 4-[({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5083425.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5083430.png)


![4-(4-cyclopentyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5083434.png)